The primary source of butirosin disulfate is the fermentation of Bacillus circulans, a soil bacterium known for its ability to synthesize this antibiotic. The fermentation process involves the production of butirosin, which is subsequently sulfated to yield butirosin disulfate. This compound has garnered attention for its potential applications in both medicine and microbiological research.
Butirosin disulfate is classified as an aminoglycoside antibiotic. Aminoglycosides are characterized by their amino sugars and are known for their broad-spectrum antibacterial activity. This classification places butirosin disulfate among other well-known antibiotics such as gentamicin and tobramycin.
The synthesis of butirosin disulfate involves several key steps:
Butirosin disulfate has a complex molecular structure characterized by multiple amino sugar units and sulfate groups. The structural formula can be represented as follows:
Butirosin disulfate can undergo several types of chemical reactions:
Butirosin disulfate exerts its antibacterial effects primarily by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This inhibition occurs during the elongation phase of protein translation, leading to bacterial cell death.
Butirosin disulfate has a wide array of applications in scientific research and clinical settings:
Butirosin disulfate, an aminoglycoside antibiotic complex, was first isolated in the early 1970s from fermentation broths of Bacillus circulans, a soil bacterium distinct from the actinomycetes typically associated with aminoglycoside production [1] [8]. Initial studies revealed its composition as a mixture of two major components: butirosin A (constituting 80–85% of the complex) and butirosin B [4] [8]. Early research demonstrated its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with a unique mechanism involving binding to the bacterial 30S ribosomal subunit, causing mRNA misreading and inhibition of protein synthesis [6] [10]. The compound was formally introduced into scientific literature in 1974, with structural elucidation revealing its unprecedented (S)-4-amino-2-hydroxybutyrate (AHB) side chain [8]. This discovery marked a pivotal moment in antibiotic research, as the AHB moiety would later inspire the design of next-generation aminoglycosides.
Butirosin belongs to the 4,5-disubstituted deoxystreptamine (DOS) subclass of aminoglycoside antibiotics, characterized by a central 2-deoxystreptamine ring glycosylated at positions 4 and 5 [2] [5]. Its molecular formula is C₂₁H₄₁N₅O₁₂·2H₂SO₄ (disulfate salt form), and it features three distinct structural domains:
The defining structural characteristic of butirosin is the N1-(S)-4-amino-2-hydroxybutyryl (AHB) side chain attached to the deoxystreptamine ring [2] [5]. This AHB modification distinguishes it from most naturally occurring aminoglycosides and confers unique resistance-breaking properties. The stereochemistry of the AHB side chain is crucial; the (S)-configuration at the C-2 hydroxy position is essential for antibiotic activity and resistance evasion [5].
Table 1: Structural Comparison of Butirosin with Representative Aminoglycosides
Antibiotic | Core Structure | Key Modifications | Resistance Profile |
---|---|---|---|
Butirosin A | 4,5-disubstituted DOS | N1-(S)-AHB | Resistant to many AMEs* |
Ribostamycin | 4,5-disubstituted DOS | None | Susceptible to most AMEs |
Kanamycin A | 4,6-disubstituted DOS | None | Susceptible to APH(3') enzymes |
Amikacin | 4,6-disubstituted DOS | N1-(S)-AHB (synthetic) | Resistant to many AMEs |
Gentamicin | 4,6-disubstituted DOS | Unsaturated ring I | Variable resistance |
*AME: Aminoglycoside-modifying enzyme
Butirosin's historical importance extends beyond its direct antibacterial use; it serves as a critical natural template for bypassing common resistance mechanisms. Its AHB side chain sterically hinders access of many aminoglycoside-modifying enzymes (AMEs) to their target sites on the antibiotic molecule [2] [5]. This protective effect inspired the development of semisynthetic aminoglycosides like amikacin (derived from kanamycin A), netilmicin, and isepamicin, all featuring synthetic AHB or similar N1 modifications [2].
However, butirosin and its semisynthetic derivatives remain vulnerable to specific resistance enzymes, particularly the aminoglycoside phosphotransferase APH(3')-IIIa, which phosphorylates the 3'-hydroxyl group of the ribose moiety [5]. Structural studies reveal that APH(3')-IIIa accommodates butirosin through a flexible antibiotic-binding loop, enabling phosphorylation despite the AHB group [5]. This vulnerability underscores the evolutionary adaptability of resistance enzymes and highlights butirosin's ongoing value as a molecular probe for studying resistance mechanisms. Research into butirosin-resistant pathogens has identified several phosphotransferases (APH(3')-IIa, IIb, IIc, IIIa, IVa, VIa, VIb) that can inactivate it, providing insights into the molecular epidemiology of aminoglycoside resistance [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7